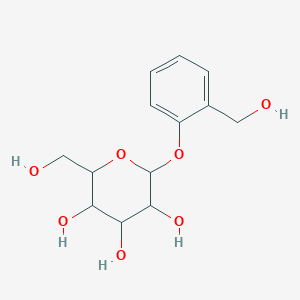
beta-D-Glucopyranoside, 2-(hydroxymethyl)phenyl
Overview
Description
beta-D-Glucopyranoside, 2-(hydroxymethyl)phenyl is a natural product found in Alangium platanifolium and Alangium salviifolium with data available.
Scientific Research Applications
Enzymatic Action and Binding Energy
- Mechanism of Enzymatic Action : Beta-D-Glucopyranosides like phenyl beta-D-glucopyranoside were studied to understand the enzymatic action of Taka-beta-glucosidase, revealing the mechanism and free energy of binding of each hydroxyl group of glucosidic glucose with the enzyme (Mega & Matsushima, 1983).
Novel Compounds Identification
- Identification of Novel Derivatives : A novel 2-(hydroxymethyl)phenyl β-D-glucopyranoside derivative, idescarpin, was identified from the fruits of Idesia polycarpa, along with other compounds, demonstrating the diversity of phenyl β-D-glucopyranoside derivatives (Chou et al., 1997).
Anti-inflammatory Properties
- Inhibition of Inflammatory Processes : Phenyl-β-D-glucopyranoside exhibited anti-inflammatory activity in lipopolysaccharide-activated murine Raw 264.7 macrophages, suggesting its potential in anti-inflammatory disease treatment (Hwang & Lee, 2014).
Chemoenzymatic Synthesis
- Synthesis of Beta-Glucosides : Research on the synthesis of various beta-glucosides using cellobiose phosphorylase highlighted the potential of these compounds in chemical synthesis (Winter et al., 2015).
Glycosidase Inhibition
- Inhibitory Activity on α-Glucosidase : A new compound from the leaves of Microsorium fortunei showed moderate inhibitory activity against α-glucosidase, indicating potential therapeutic applications (Yan et al., 2020).
Catalytic Thermolysis
- Catalyzed Decomposition : Phenyl β-D-glucopyranoside's thermolysis catalyzed by zinc chloride showed distinct stages of decomposition, indicating its potential in chemical processes (Yuan-Zong & Shafizadeh, 1974).
Antimicrobial Activity
- Antifungal and Antibacterial Properties : Phenolic compounds from various plants, including phenyl derivatives of β-D-glucopyranoside, exhibited antimicrobial activity, highlighting their potential in developing new antimicrobial agents (De Leo et al., 2004).
Sugar Hydration Studies
- Hydration in the Gas Phase : Studies on phenyl β-D-glucopyranoside in the gas phase provided insights into sugar hydration and conformational choices, contributing to the understanding of carbohydrate chemistry (Cocinero et al., 2009).
Impact on Glycosylation Processes
- Enzymatic Acylation of Monosaccharides : Research on the acylation of phenyl β-D-glucopyranosides using enzymes highlighted the impact of such compounds on glycosylation processes, contributing to the field of enzymatic synthesis (Kawabata et al., 2007).
properties
IUPAC Name |
2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFMICBWJRZIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138-52-3 | |
| Record name | salicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .beta.-D-Glucopyranoside, 2-(hydroxymethyl)phenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



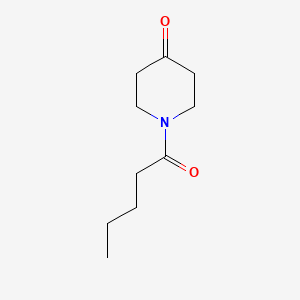

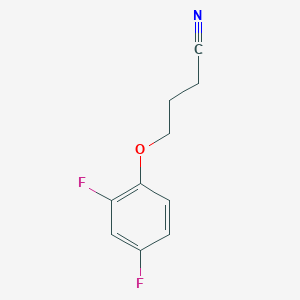
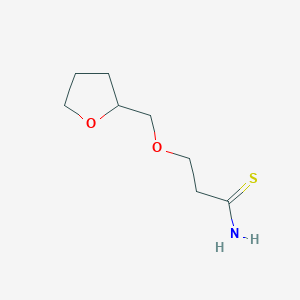
![N-(2-cyano-4-nitrophenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B7807518.png)

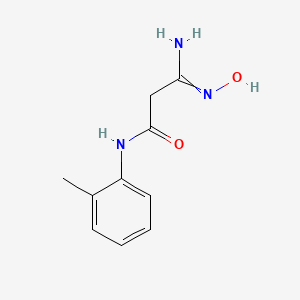
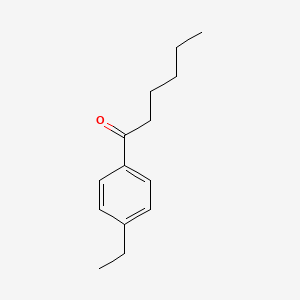


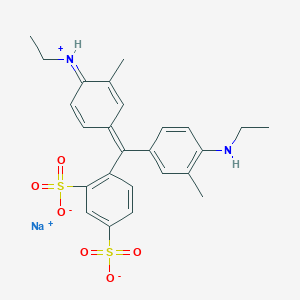


![1-[3-(3-Chloropropoxy)phenyl]ethanone](/img/structure/B7807581.png)